molecular formula C10H10F4O2 B8126155 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol

Cat. No.: B8126155
M. Wt: 238.18 g/mol
InChI Key: FEHGLWJITSFSCL-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol is an organic compound characterized by the presence of fluorine atoms and an ethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol typically involves the reaction of 3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation. This process uses a palladium catalyst on activated charcoal under hydrogen gas pressure to reduce the aldehyde to the corresponding alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms and ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using palladium on activated charcoal.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde or 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.

    Substitution: New compounds with different functional groups replacing the fluorine atoms or ethoxy group.

Scientific Research Applications

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with similar fluorine content but lacking the phenyl ring and ethoxy group.

    3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: Another fluorinated compound with a boronic acid group instead of an alcohol group.

Uniqueness

2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)ethanol is unique due to the combination of its fluorinated ethoxy group and phenyl ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c11-8-5-7(3-4-15)1-2-9(8)16-6-10(12,13)14/h1-2,5,15H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGLWJITSFSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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